

Unveiling YM-216391: A Technical Guide to its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

YM-216391 is a potent cytotoxic cyclic peptide that has garnered significant interest within the scientific community due to its unique structural features and promising anti-cancer properties. Isolated from *Streptomyces nobilis*, this natural product exhibits a complex architecture, including a polyoxazole-thiazole moiety, which is crucial for its biological activity. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and key experimental methodologies associated with **YM-216391**.

Chemical Structure and Properties

YM-216391 is a macrocyclic peptide with the molecular formula $C_{34}H_{32}N_8O_7S$ and a molecular weight of 696.73 g/mol. [1] The core of its structure is a unique cyclic peptide backbone containing a series of five-membered heterocyclic rings, including oxazoles and a thiazole. [2] The planar structure of **YM-216391** was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [3][4]

The absolute configuration of the amino acid residues within **YM-216391** was determined using Marfey's analysis and chiral High-Performance Liquid Chromatography (HPLC) of its acid hydrolysate. [3][4] The precise stereochemistry was further confirmed through total synthesis, which established the absolute configurations of its stereocenters. [5]

Stereochemistry

The stereochemical configuration of **YM-216391** is a critical aspect of its biological activity. The molecule contains multiple chiral centers, and their specific spatial arrangement is essential for its interaction with biological targets. The determination of the absolute stereochemistry was a key step in understanding its structure-activity relationship. The total synthesis of **YM-216391** not only confirmed the proposed structure but also unequivocally established the stereochemical assignments made through analytical methods.[\[5\]](#)

Biological Activity and Quantitative Data

YM-216391 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This activity is highlighted by its low nanomolar efficacy, indicating its potential as a lead compound in the development of novel anti-cancer therapeutics.

Cell Line	IC ₅₀ (nM)	Reference
HeLa S3 (Human cervical cancer)	14	[6]
HBC-4	-	[6]
BSY-1	-	[6]
HBC-5	-	[6]
MCF-7 (Human breast cancer)	-	[6]
MDA-MB-231 (Human breast cancer)	-	[6]


Note: Specific IC₅₀ values for cell lines other than HeLa S3 were not detailed in the provided search results.

Experimental Protocols

The elucidation of the structure and biological activity of **YM-216391** involved a series of sophisticated experimental procedures. Below are overviews of the key methodologies employed.

Isolation and Purification

YM-216391 was originally isolated from the cultured mycelium of *Streptomyces nobilis*. The general workflow for its isolation and purification is as follows:

[Click to download full resolution via product page](#)

Isolation and Purification Workflow for **YM-216391**.

Structure Elucidation: NMR Spectroscopy

The planar structure of **YM-216391** was determined using a combination of 1D (¹H and ¹³C) and 2D NMR techniques. While specific instrument parameters were not detailed in the search results, a typical approach would involve the following experiments:

- ¹H NMR: To identify the proton environments in the molecule.
- ¹³C NMR: To identify the carbon skeleton of the molecule.
- COSY (Correlation Spectroscopy): To establish proton-proton correlations through covalent bonds.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different molecular fragments.

Stereochemistry Determination: Marfey's Analysis

Marfey's analysis is a widely used method for determining the absolute stereochemistry of amino acids. The general protocol involves the following steps:

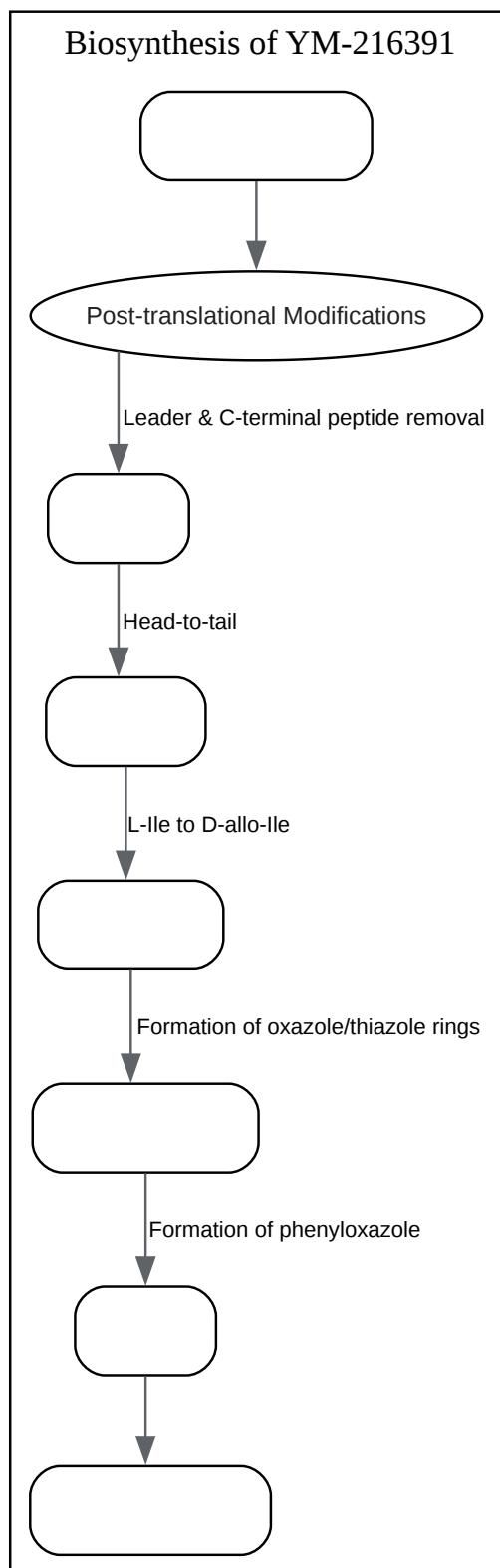
- Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.
- Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction forms diastereomeric derivatives.
- HPLC Analysis: The resulting diastereomers are separated and analyzed by chiral HPLC.
- Comparison: The retention times of the derivatives from the natural product are compared with those of authentic D- and L-amino acid standards derivatized in the same manner.

Total Synthesis

The total synthesis of **YM-216391** confirmed its structure and stereochemistry. A convergent synthetic approach was employed, involving the following key transformations:

- Coupling Reactions: Formation of amide bonds to assemble peptide fragments.
- Cyclodehydrations: Formation of the oxazole rings.
- Oxidations: Further modifications of the heterocyclic rings.
- Macrolactamization: The final ring-closing step to form the cyclic peptide.

Cytotoxicity Assays


The cytotoxic activity of **YM-216391** was evaluated against various cancer cell lines. While the specific details of the assays were not provided, a standard protocol such as the MTT or WST-1 assay would typically be used:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of **YM-216391**.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: A viability reagent (e.g., MTT, WST-1) is added to each well. The reagent is converted by metabolically active cells into a colored formazan product.

- Data Analysis: The absorbance of the formazan product is measured using a plate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Biosynthetic Pathway of YM-216391

YM-216391 is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the expression of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final natural product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM-216391, a novel cytotoxic cyclic peptide from Streptomyces nobilis. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel polyoxazole-based cyclopeptides from Streptomyces sp. Total synthesis of the cyclopeptide YM-216391 and synthetic studies towards telomestatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and establishment of stereochemistry of the unusual polyoxazole-thiazole based cyclopeptide YM-216391 isolated from Streptomyces nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling YM-216391: A Technical Guide to its Chemical Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15594861#chemical-structure-and-stereochemistry-of-ym-216391>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com